NEOCARRATETRADECAOSE-4(1,3,5,7,9,11,13)-HEPTA-O-SULFATE, HEPTASODIUM SALT
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Overview
Description
NEOCARRATETRADECAOSE-4(1,3,5,7,9,11,13)-HEPTA-O-SULFATE, HEPTASODIUM SALT is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple sulfate groups and sodium ions, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NEOCARRATETRADECAOSE-4(1,3,5,7,9,11,13)-HEPTA-O-SULFATE, HEPTASODIUM SALT typically involves the sulfation of neocarratetradecaose, a polysaccharide derivative. The process includes the following steps:
Activation of Neocarratetradecaose: The starting material, neocarratetradecaose, is activated using a suitable reagent such as chlorosulfonic acid.
Sulfation Reaction: The activated neocarratetradecaose is then reacted with sulfur trioxide or a similar sulfating agent under controlled conditions to introduce sulfate groups at specific positions.
Neutralization: The resulting sulfated product is neutralized with sodium hydroxide to form the heptasodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfation reactors and precise control of reaction parameters such as temperature, pH, and reagent concentrations. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
NEOCARRATETRADECAOSE-4(1,3,5,7,9,11,13)-HEPTA-O-SULFATE, HEPTASODIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Scientific Research Applications
NEOCARRATETRADECAOSE-4(1,3,5,7,9,11,13)-HEPTA-O-SULFATE, HEPTASODIUM SALT has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a model compound for studying sulfation processes.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and other biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anticoagulant and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which NEOCARRATETRADECAOSE-4(1,3,5,7,9,11,13)-HEPTA-O-SULFATE, HEPTASODIUM SALT exerts its effects involves its interaction with specific molecular targets and pathways. The sulfate groups play a crucial role in binding to proteins and other biomolecules, modulating their activity and function. This interaction can influence various biological processes, including coagulation, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Carrageenan: A sulfated polysaccharide with similar structural features but different sulfation patterns.
Heparin: Another sulfated polysaccharide known for its anticoagulant properties.
Chondroitin Sulfate: A sulfated glycosaminoglycan with applications in medicine and biology.
Uniqueness
NEOCARRATETRADECAOSE-4(1,3,5,7,9,11,13)-HEPTA-O-SULFATE, HEPTASODIUM SALT is unique due to its specific sulfation pattern and the presence of multiple sodium ions, which confer distinct chemical and biological properties
Properties
CAS No. |
142702-37-2 |
---|---|
Molecular Formula |
C15H21N3O.C6H8O7 |
Molecular Weight |
0 |
Origin of Product |
United States |
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